N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-2-13-5-6-15-17(10-13)29-20(22-15)23(12-14-4-3-9-21-11-14)19(25)16-7-8-18(28-16)24(26)27/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFJQHGTWJIYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Structural Overview
The compound has the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 408.4 g/mol |
| CAS Number | 895027-96-0 |
| Molecular Formula | C20H16N4O4S |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, potentially through the modulation of enzymatic pathways involved in microbial metabolism.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects . It is believed to interact with pathways involved in prostaglandin biosynthesis, which plays a crucial role in inflammatory responses. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The primary mechanisms of action for this compound include:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
- Cytokine Modulation : The compound influences the expression of pro-inflammatory cytokines, thereby reducing inflammation and pain.
- Antioxidant Activity : Some studies indicate that it may enhance antioxidant defenses within cells, contributing to its protective effects against oxidative stress .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This study highlights the compound's potential as a therapeutic agent against resistant strains of bacteria and fungi.
Study on Anti-inflammatory Effects
In a model of carrageenan-induced paw edema in rats, the compound was administered at various doses:
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
These results demonstrate significant anti-inflammatory properties, indicating its potential utility in treating conditions like arthritis .
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a 5-nitrofuran-2-carboxamide scaffold with several analogs but differs in substituent composition and spatial arrangement:
*Molecular weight calculated based on formula.
- The pyridin-3-ylmethyl substituent may improve solubility and bioavailability compared to bulkier groups (e.g., phenyl in compound 65) . Thiazole vs.
Functional Group Modifications
- Nitro Positioning : The 5-nitro group on the furan ring is conserved across analogs, critical for redox-mediated cytotoxicity in pathogens .
- Dual N-Substituents : The target compound’s dual N-substituents (benzo[d]thiazolyl and pyridinylmethyl) are unique, reducing steric hindrance compared to single bulky substituents (e.g., cyclohexyl in 22a) .
Physicochemical Properties
- Solubility : The pyridinylmethyl group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like 22a .
- Thermal Stability : Melting points for analogs range from 150–297°C (e.g., 22a at 297°C ), suggesting the target compound may exhibit similar thermal robustness due to aromatic stacking.
Research Findings and Implications
Q & A
Q. What are the standard synthetic routes for N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or via coupling reactions using palladium catalysts .
- Step 2: Introduction of the nitro-furan moiety through carboxamide coupling under basic conditions (e.g., using HATU or DCC as coupling agents) .
- Step 3: Alkylation of the pyridine nitrogen with a furan-2-carboxamide derivative, optimized in polar aprotic solvents like DMF at 60–80°C . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on:
- X-ray crystallography : Using SHELXL for refinement (e.g., bond lengths < 0.005 Å precision) to resolve the nitro group orientation and benzothiazole-pyridine linkage .
- Spectroscopic methods :
- ¹H/¹³C NMR : Key peaks include δ 8.2–8.5 ppm (pyridine protons), δ 7.3–7.6 ppm (benzothiazole), and δ 6.5–6.8 ppm (furan) .
- IR : Stretching vibrations at ~1670 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (nitro group) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion [M+H]⁺ with < 2 ppm error .
Q. What initial biological assays are used to screen its activity?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to evaluate pro-apoptotic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : DMF or THF improves solubility of intermediates compared to DCM .
- Temperature control : Maintaining 60–80°C during carboxamide coupling minimizes side-product formation (e.g., hydrolysis of nitro groups) .
- Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings for benzothiazole formation (yield increase from 45% to 72%) .
- Analytical monitoring : Use of HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity (>95%) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Comparative SAR analysis : Modifying the nitro group to cyano or methoxy substituents alters kinase selectivity (e.g., reduced EGFR inhibition but enhanced VEGFR2 activity) .
- Dose-response validation : Replicating assays with standardized protocols (e.g., 72-hour incubation for MTT) to address variability in IC₅₀ values .
- Metabolic stability testing : Liver microsome assays (human/rat) to identify rapid degradation of the nitro group, which may explain inconsistent in vivo results .
Q. What computational methods are used to predict structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonding with pyridine and hydrophobic contacts with benzothiazole) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
- QSAR modeling : Partial least squares (PLS) regression using descriptors like LogP, polar surface area, and H-bond acceptors to predict cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
